![molecular formula C18H16ClN3O B12571632 Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- CAS No. 608515-98-6](/img/structure/B12571632.png)
Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 4-chlorophenyl group and an isoquinolinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- typically involves the reaction of 4-chlorophenylethylamine with isoquinoline-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N’-4-pyridylurea: Known for its cytokinin-like activity and used in plant growth regulation.
N,N’-diphenylurea: Exhibits various biological activities and is used in medicinal chemistry.
N-(3-fluorophenyl)-N’-2-thiazolylurea: Studied for its herbicidal and cytokinin-like activities.
Uniqueness
Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Propriétés
Numéro CAS |
608515-98-6 |
|---|---|
Formule moléculaire |
C18H16ClN3O |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)ethyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C18H16ClN3O/c19-15-6-4-13(5-7-15)8-11-21-18(23)22-17-3-1-2-14-12-20-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,21,22,23) |
Clé InChI |
FMIYWZJLPIUTPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


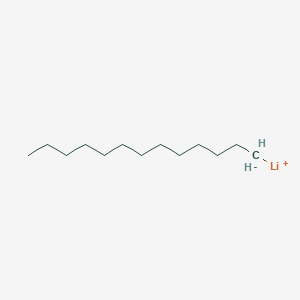
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
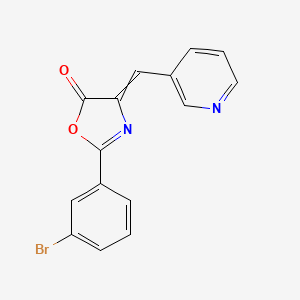
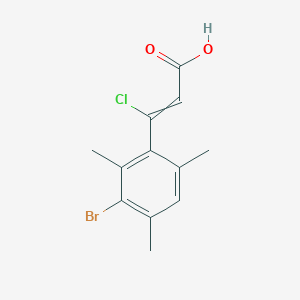
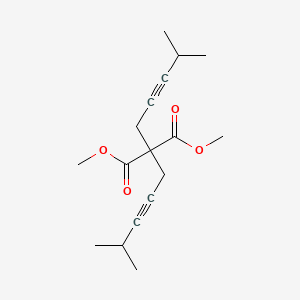
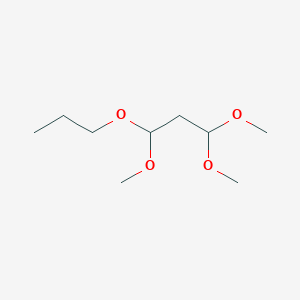
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
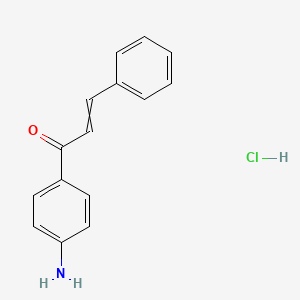
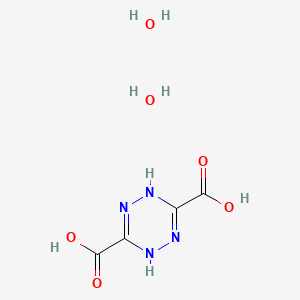
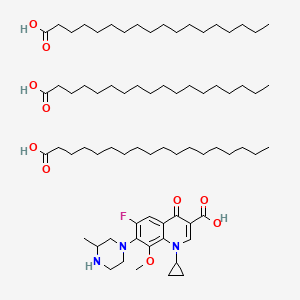
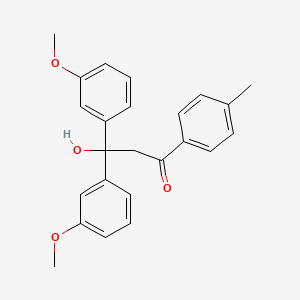
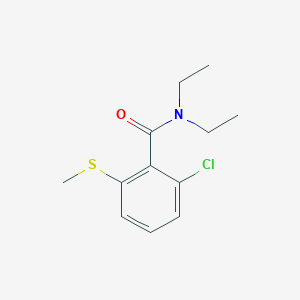
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
